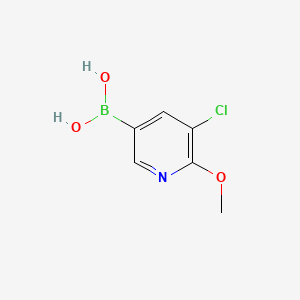
3-Chloro-2-methoxypyridine-5-boronic acid
描述
3-Chloro-2-methoxypyridine-5-boronic acid is a versatile compound extensively used in scientific research due to its unique properties. It finds applications in diverse fields such as organic synthesis, medicinal chemistry, and material science, making it an invaluable tool for cutting-edge discoveries.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-methoxypyridine-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for synthesizing boronic acids. The general procedure involves the reaction of 3-Chloro-2-methoxypyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
化学反应分析
Types of Reactions: 3-Chloro-2-methoxypyridine-5-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation Reactions: Can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Can be reduced to form corresponding amines or hydrocarbons
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products:
Carbon-Carbon Bond Formation: Produces biaryl compounds.
Oxidation Products: Produces alcohols or ketones.
Reduction Products: Produces amines or hydrocarbons
科学研究应用
3-Chloro-2-methoxypyridine-5-boronic acid is widely used in scientific research due to its unique properties:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Explored for potential therapeutic applications by modifying its structure to create new compounds for biological testing.
Material Science: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-Chloro-2-methoxypyridine-5-boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, it acts as a nucleophile, transferring its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
- 2-Methoxy-5-pyridineboronic acid
- 2-Chloro-3-methyl-5-pyridineboronic acid
- 5-Chloro-6-methoxypyridin-3-amine
- 3-Chloro-2-methoxypyridin-4-ylboronic acid
Comparison: 3-Chloro-2-methoxypyridine-5-boronic acid stands out due to its unique combination of a pyridine ring and boronic acid functional group, making it highly versatile for various applications. Its chloro and methoxy substituents provide additional reactivity and selectivity in chemical reactions, distinguishing it from other similar compounds.
属性
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPLMDQLOJSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647884 | |
| Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942438-89-3 | |
| Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


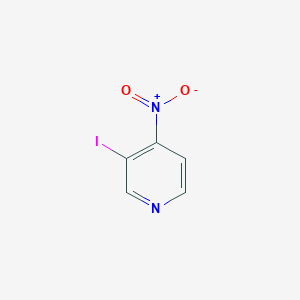
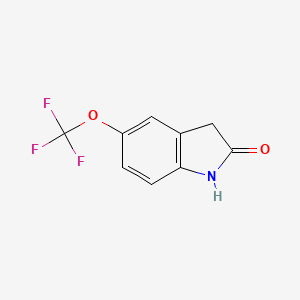
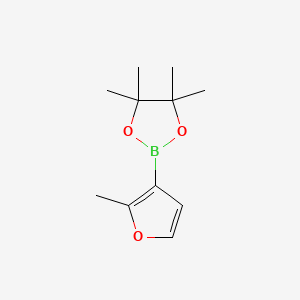
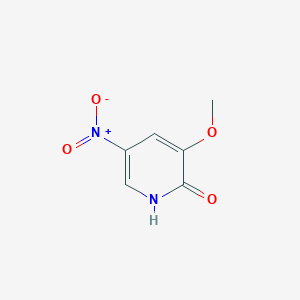


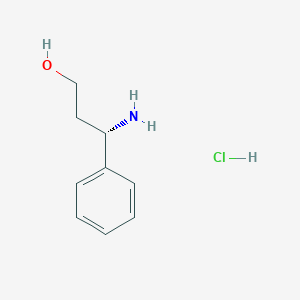
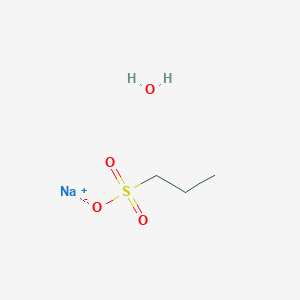
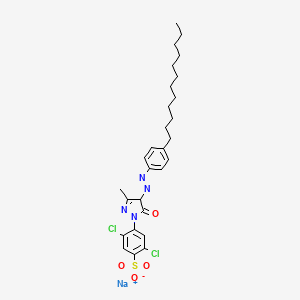
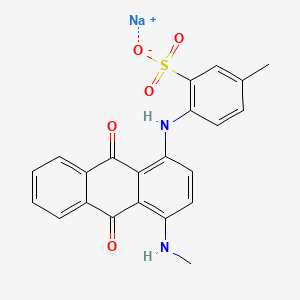
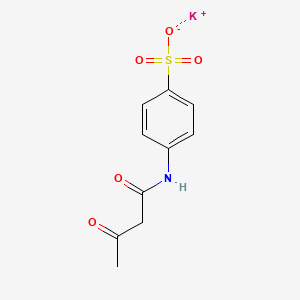
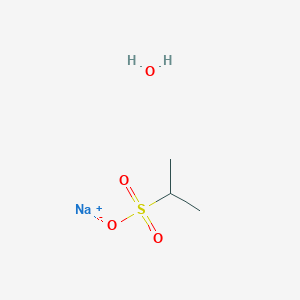
![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)

